Citronellyl formate

描述

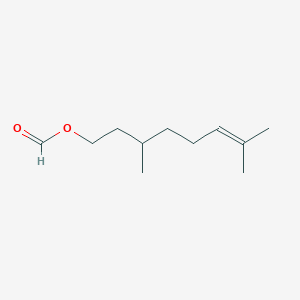

Structure

3D Structure

属性

IUPAC Name |

3,7-dimethyloct-6-enyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNVIZQPWLDQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044772 | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid/strong, fruity, floral odour | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

235.00 °C. @ 760.00 mm Hg | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.903 | |

| Record name | Citronellyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

93919-91-6, 105-85-1, 93919-93-8 | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-3,7-Dimethyloct-6-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-3,7-dimethyloct-6-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1MY2BRDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellyl formate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"Citronellyl formate" chemical properties and structure

An In-depth Technical Guide to Citronellyl Formate: Chemical Properties and Structure

Introduction

This compound (CAS No. 105-85-1) is an organic compound classified as a carboxylic ester.[1] It is a monoterpenoid recognized for its characteristic fresh, floral, and fruity aroma, often described with notes of rose, geranium, and citrus.[2][3] This versatile molecule is found naturally in various plants and essential oils, including geranium oil, and the oils of Daphne odora and Cryptomeria japonica.[1][4][5] Due to its pleasant olfactory properties, this compound is a significant ingredient in the flavor and fragrance industries, utilized in perfumes, cosmetics, personal care products, and as a flavoring agent in food and beverages.[5][6][7] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis, tailored for researchers and professionals in chemical and drug development fields.

Chemical Structure and Identifiers

This compound is the formate ester of citronellol. Its structure consists of a C10 acyclic monoterpene backbone (3,7-dimethyloct-6-ene) attached to a formate functional group. The molecule possesses an asymmetric carbon at the C3 position, making it a chiral compound, though it is often used as a racemic mixture in commercial applications.[4]

Table 1: Chemical Identifiers and Structural Information for this compound

| Identifier | Value |

| IUPAC Name | 3,7-dimethyloct-6-enyl formate[1] |

| Synonyms | 3,7-dimethyloct-6-en-1-yl formate, Citronellyl methanoate[8][9] |

| CAS Number | 105-85-1[1][10] |

| Molecular Formula | C₁₁H₂₀O₂[1][5] |

| Molecular Weight | 184.27 g/mol [1] |

| SMILES | CC(CCC=C(C)C)CCOC=O[1][11] |

| InChI | InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3[1][10] |

| InChIKey | DZNVIZQPWLDQHI-UHFFFAOYSA-N[1][10] |

| ChEBI ID | CHEBI:31406[1] |

| FEMA Number | 2314[1][10] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2][6] It is characterized by its solubility in alcohol and most fixed oils and its insolubility in water and glycerin.[1][12]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow, clear liquid | [4][6][13] |

| Odor Profile | Strong, fruity, floral, rose-like | [1][12][14] |

| Boiling Point | 235 °C at 760 mmHg | [1][4][10] |

| 97-98 °C at 11 mmHg | [12] | |

| Melting Point | -58.7 °C (estimate) | [14] |

| Density | 0.890 - 0.903 g/mL at 25 °C | [1][12] |

| Refractive Index | 1.443 - 1.452 at 20 °C | [1][4] |

| Vapor Pressure | 0.03495 mmHg at 23 °C | [4][15] |

| Flash Point | 92 - 93 °C (197.6 - 199.4 °F) | [4][13] |

| Solubility | Soluble in alcohol and fixed oils; Insoluble in water | [1][12] |

| LogP (o/w) | 3.80 - 3.87 | [1][12] |

Experimental Protocols

Synthesis of this compound

a) Acid-Catalyzed Esterification (Fischer Esterification)

This compound is commonly synthesized via the direct esterification of citronellol with formic acid, typically in the presence of an acid catalyst.[4][16]

-

Materials:

-

Citronellol (1 mole equivalent)

-

Formic acid (1.2-1.5 mole equivalents, excess to drive equilibrium)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, 0.01-0.05 mole equivalents)

-

Anhydrous solvent (e.g., toluene, hexane) for azeotropic removal of water

-

Sodium bicarbonate solution (5% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Methodology:

-

A reaction flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer is charged with citronellol, formic acid, and the solvent.

-

The acid catalyst is added carefully while stirring.

-

The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.

-

The reaction is monitored by Gas Chromatography (GC) until the consumption of citronellol is complete (typically 4-8 hours).

-

Upon completion, the mixture is cooled to room temperature and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water, 5% sodium bicarbonate solution (to neutralize the acids), and brine.

-

The washed organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is purified by vacuum distillation to yield the final product.

-

Caption: Workflow for the synthesis of this compound via acid-catalyzed esterification.

b) Enzymatic Synthesis

An alternative, greener approach involves enzymatic synthesis using an immobilized lipase, which can offer higher selectivity and milder reaction conditions. The following protocol is adapted from the synthesis of similar formate esters.[17]

-

Materials:

-

Citronellol (1 mole equivalent)

-

Formic acid (7 mole equivalents)

-

Immobilized Lipase (e.g., Novozym 435, 15 g/L)

-

Solvent (e.g., 1,2-dichloroethane or n-hexane)

-

-

Methodology:

-

Citronellol and formic acid are dissolved in the selected solvent in a sealed reaction vessel.

-

The immobilized lipase, Novozym 435, is added to the mixture.[17]

-

The reaction is conducted in a shaking incubator at a controlled temperature (e.g., 40 °C) and agitation speed (e.g., 150 rpm).[17]

-

The conversion is monitored over time by taking aliquots and analyzing them via GC.

-

Upon reaching equilibrium or desired conversion, the enzyme is removed by simple filtration. The immobilized enzyme can often be washed and reused.[17]

-

The solvent and excess formic acid are removed from the filtrate under reduced pressure.

-

Further purification, if necessary, can be performed using column chromatography or vacuum distillation.

-

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and purity assessment of volatile compounds like this compound.

-

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., with an Electron Ionization (EI) source).

-

-

GC Conditions (Typical):

-

Column: Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 5 °C/min to 240 °C, hold for 5 minutes.

-

Kovats Retention Index: this compound has reported Kovats retention indices of approximately 1261 on standard non-polar columns.[1]

-

-

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

-

-

Methodology:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., ethanol, hexane) to a concentration of approximately 100-1000 ppm.

-

Injection: Inject 1 µL of the prepared sample into the GC injector port.

-

Data Acquisition: Acquire data throughout the GC run.

-

Data Analysis:

-

Identify the this compound peak based on its retention time and comparison with a known standard or its Kovats index.[1]

-

Confirm identity by comparing the acquired mass spectrum with a library spectrum (e.g., NIST, Wiley). Key fragments for formate esters are often observed.

-

Determine purity by calculating the peak area percentage of this compound relative to the total area of all integrated peaks.

-

-

Caption: Analytical workflow for the identification and purity assessment of this compound by GC-MS.

References

- 1. This compound | C11H20O2 | CID 7778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hekserij [eng.hekserij.nl]

- 3. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 4. ScenTree - this compound (CAS N° 105-85-1) [scentree.co]

- 5. foreverest.net [foreverest.net]

- 6. This compound Manufacturer & Suppliers |ELAROMA-CNFT - Elchemy [elchemy.com]

- 7. This compound, 105-85-1 [thegoodscentscompany.com]

- 8. fraterworks.com [fraterworks.com]

- 9. nishantaromas.com [nishantaromas.com]

- 10. This compound FCC 105-85-1 [sigmaaldrich.com]

- 11. scitoys.com [scitoys.com]

- 12. parchem.com [parchem.com]

- 13. ventos.com [ventos.com]

- 14. This compound CAS#: 105-85-1 [m.chemicalbook.com]

- 15. iff.com [iff.com]

- 16. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 17. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]

An In-depth Technical Guide to Citronellyl Formate (CAS 105-85-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl formate (CAS 105-85-1) is a monoterpenoid ester recognized for its characteristic fresh, fruity, and floral aroma, reminiscent of rose and geranium. Predominantly utilized in the fragrance and flavor industries, its physicochemical properties, synthesis, and safety profile are of significant interest. This technical guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, a detailed synthesis protocol, and an analysis of its biological and toxicological data. The information is curated to support research, development, and safety assessment activities. While extensively evaluated for dermatological effects, particularly skin sensitization, data on specific molecular signaling pathways remains limited, reflecting its primary application in consumer goods rather than therapeutics.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. Its identity and key physical and chemical properties are summarized in the tables below. These properties are critical for its application in various formulations and for predicting its environmental fate and transport.

Chemical Identity

| Identifier | Value |

| Chemical Name | 3,7-dimethyloct-6-enyl formate |

| Synonyms | Citronellyl methanoate, Formic acid, citronellyl ester |

| CAS Number | 105-85-1 |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol [1] |

| SMILES | CC(CCC=C(C)C)CCOC=O |

| InChIKey | DZNVIZQPWLDQHI-UHFFFAOYSA-N |

Physical and Chemical Properties

| Property | Value | Experimental Conditions |

| Appearance | Colorless to pale yellow liquid | Ambient |

| Odor Profile | Fruity, floral, rose, green, citrus | - |

| Boiling Point | 235 °C | 760 mmHg |

| Density | 0.897 g/mL | 25 °C |

| Refractive Index | 1.443 - 1.449 | 20 °C |

| Flash Point | 92 °C (197.6 °F) | Closed cup |

| Vapor Pressure | 0.03495 mmHg | 23 °C |

| Solubility | Soluble in alcohol and most oils; 16.2 mg/L in water (estimated) | - |

| logP | 3.8 | - |

Synthesis and Manufacturing

This compound is synthetically produced via the direct esterification of citronellol with formic acid.[1][2][3][4] This reaction is typically catalyzed by an acid. While industrial processes are proprietary, a general laboratory-scale protocol can be outlined.

Synthesis Workflow

References

"Citronellyl formate" synonyms and IUPAC name

An In-depth Technical Guide to Citronellyl Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key aroma chemical, detailing its chemical identity, physical properties, and synthesis. The information is presented to support research, development, and application in relevant scientific fields.

Chemical Identity

-

Synonyms: A variety of synonyms are used to identify this compound, reflecting its common usage in the fragrance and flavor industries. These include:

Physicochemical Data

The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [2][3][7] |

| Molecular Weight | 184.28 g/mol | [2][3] |

| CAS Number | 105-85-1 | [2][3][7] |

| EINECS Number | 203-338-9 | [3][4] |

| FEMA Number | 2314 | [2][3][7] |

| Appearance | Colorless liquid | [3][7] |

| Density | 0.897 g/mL at 25 °C | [3][8][9] |

| Boiling Point | 235 °C | [3][7][8] |

| Flash Point | 92 °C (197.6 °F) | [3] |

| Refractive Index | 1.443 - 1.449 @ 20°C | [3] |

| Vapor Pressure | 0.03495 mmHg @ 23°C | [3][10] |

| Log P | 3.8 | [3][10] |

| Solubility | Soluble in alcohol and most oils. | [5][8] |

Experimental Protocol: Synthesis of this compound

The primary method for the synthesis of this compound is through the direct esterification of citronellol with formic acid.[8][9] This reaction is a classic example of Fischer esterification.

Materials:

-

Citronellol

-

Formic acid

-

Acid catalyst (e.g., sulfuric acid)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5%)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Methodology:

-

In a round-bottom flask, combine equimolar amounts of citronellol and formic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture under reflux for a specified period. The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Visualization of Synthesis Pathway

The following diagram illustrates the chemical reaction for the synthesis of this compound.

Caption: Synthesis of this compound via Fischer esterification.

References

- 1. fraterworks.com [fraterworks.com]

- 2. This compound | C11H20O2 | CID 7778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ScenTree - this compound (CAS N° 105-85-1) [scentree.co]

- 4. foreverest.net [foreverest.net]

- 5. Page loading... [guidechem.com]

- 6. This compound | Citrus Floral Aroma Chemical Manufacturer [chemicalbull.com]

- 7. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 8. This compound CAS#: 105-85-1 [m.chemicalbook.com]

- 9. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 10. iff.com [iff.com]

Citronellyl Formate: A Technical Overview of its Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Citronellyl Formate, a monoterpenoid ester widely utilized in the fragrance and flavor industries. This document outlines its fundamental molecular characteristics, provides detailed experimental protocols for its synthesis and analysis, and situates its primary biological interaction within the context of olfactory signaling.

Core Molecular and Physical Data

This compound, also known as 3,7-dimethyloct-6-enyl formate, is a fatty alcohol ester recognized for its fresh, fruity, and floral aroma.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | [2] |

| Molecular Weight | 184.27 g/mol | [2] |

| CAS Number | 105-85-1 | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 235 °C | [2] |

| Density | 0.897 g/cm³ | [4] |

| Flash Point | 92 °C (197.6 °F) | [4] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is synthesized through the acid-catalyzed esterification of citronellol with formic acid.[4] This reaction, a classic example of Fischer esterification, is fundamental in organic synthesis.

Materials:

-

Citronellol

-

Formic acid (methanoic acid)

-

Strong acid catalyst (e.g., sulfuric acid)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5%)

-

Organic solvent (e.g., diethyl ether or toluene)

-

Separatory funnel, round-bottom flask, reflux condenser, heating mantle, and distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of citronellol and formic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture under reflux for several hours to drive the reaction to completion. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a key analytical technique for the identification and quantification of volatile compounds like this compound in complex mixtures, such as essential oils.[5][6][7]

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5ms).

-

Mass spectrometer detector.

-

Helium as the carrier gas.

Procedure:

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injection port, which is heated to ensure rapid volatilization.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. A temperature gradient is typically employed, starting at a lower temperature and gradually increasing to elute compounds with higher boiling points.

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint. The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard.[2]

Biological Interaction: Olfactory Signaling Pathway

As a fragrance molecule, the primary biological interaction of this compound is with olfactory receptors in the nasal epithelium. This initiates a signaling cascade that results in the perception of smell. The general mechanism of olfactory signal transduction is a G-protein coupled receptor (GPCR) pathway.[8]

Caption: General olfactory signaling pathway initiated by an odorant like this compound.

References

- 1. olfactorian.com [olfactorian.com]

- 2. This compound | C11H20O2 | CID 7778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound MBA: Aromatic Specialty - Arogreen [arogreen.com]

- 4. ScenTree - this compound (CAS N° 105-85-1) [scentree.co]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0033371) [hmdb.ca]

- 6. Typical G.C. analysis [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. Reactome | Olfactory Signaling Pathway [reactome.org]

An In-Depth Technical Guide to the Odor Profile and Sensory Data of Citronellyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citronellyl formate (CAS No. 105-85-1) is a widely utilized fragrance ingredient valued for its complex and multifaceted olfactory profile. An ester of citronellol and formic acid, it is found naturally in essential oils such as geranium, though it is often synthesized for commercial use to ensure quality and consistency.[1] This technical guide provides a comprehensive overview of the sensory properties of this compound, including its detailed odor profile, available quantitative sensory data, and the experimental methodologies used to characterize such fragrance materials. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application and for interpreting its sensory data.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [1] |

| Molecular Weight | 184.28 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Approximately 249 °C | [2] |

| Flash Point | Approximately 95 °C | [2] |

| Vapor Pressure | 0.03495 mmHg @ 23°C | [1] |

| Solubility | Soluble in alcohol and most oils | [3] |

| Purity (typical) | min. 95 % (sum of isomers) | [2] |

Odor Profile and Sensory Characteristics

This compound possesses a distinctive and powerful odor profile that is highly valued in perfumery. Its scent is generally characterized as a combination of floral, fruity, green, and citrus notes.

3.1 Olfactory Descriptors

The odor of this compound is consistently described with the following primary and secondary descriptors:

-

Primary Notes:

-

Rosy: A dominant, fresh, and pungent rose petal character is a hallmark of its scent.[4]

-

Fruity: Exhibiting sweet and fruity nuances, often with undertones of apricot and peach.[5][6]

-

Green: A pronounced leafy-green and geranium-like facet is frequently noted.[4]

-

Citrus: Fresh citrus top notes, sometimes compared to bergamot or grapefruit rind, contribute to its initial impression.[5][7]

-

-

Secondary and Nuanced Notes:

3.2 Olfactory Perception and Use in Fragrance

This compound is considered a heart note in fragrance compositions, contributing to the main theme of a scent.[1] Its powerful and diffusive character means it can have a significant impact even at low concentrations.[4] Perfumers utilize this compound to impart a natural, fresh rose petal effect and to add a green lift to floral bouquets.[4] It is particularly useful in creating realistic geranium reconstructions and is stable in various product bases, including soap.[1][4] Recommended usage levels in fragrance concentrates typically range from traces up to 5%, and in flavor concentrates up to 100 ppm.[7] On a smelling strip, its tenacity is noted to be around 40 hours.[7]

Quantitative Sensory Data

While a comprehensive body of public quantitative sensory data for this compound is limited, some key parameters are available from industry sources.

| Parameter | Value/Description | Reference |

| Odor Strength | Medium to powerful | [4][5] |

| Tenacity on Blotter | Approximately 40 hours | [7] |

| Recommended Use Level (Fragrance) | Traces to 5% | [7] |

| Recommended Use Level (Flavor) | Up to 100 ppm | [7] |

| Taste Characteristics @ 20 ppm | Floral, waxy, fruity, citrus, and tangerine | [3] |

| Odor Threshold | Data not publicly available | [1] |

Note on Odor Threshold: A definitive, publicly available odor threshold value for this compound could not be identified in the surveyed literature. The determination of this value would require specific experimental protocols as outlined in Section 5.0. The odor threshold is a critical parameter for calculating the Odor Activity Value (OAV), which helps to quantify the contribution of a specific compound to the overall aroma of a mixture.

Experimental Protocols for Sensory Analysis

The sensory analysis of fragrance ingredients like this compound relies on standardized and rigorous experimental methodologies to ensure the collection of reliable and reproducible data.

5.1 Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that are responsible for its aroma. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

5.1.1 Experimental Workflow for GC-O Analysis

5.1.2 Detailed GC-O Protocol

-

Sample Preparation: A solution of this compound is prepared in a suitable, low-odor solvent.

-

Injection and Separation: The sample is injected into a gas chromatograph, where the individual volatile components are separated based on their boiling points and chemical properties as they pass through a capillary column.

-

Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a chemical detector, such as a mass spectrometer (MS), for compound identification. The other stream is directed to an olfactometry port.

-

Olfactory Detection: The effluent sent to the olfactometry port is mixed with humidified air to prevent drying of the nasal passages. A trained sensory panelist sniffs the port and records the time, duration, intensity, and a description of any perceived odors.

-

Data Analysis: The data from the chemical detector (chromatogram) and the human assessor (olfactogram) are aligned. This allows for the direct correlation of a specific chemical peak with a perceived odor, confirming the sensory contribution of this compound.

5.2 Sensory Panel Evaluation for Odor Threshold Determination

To determine the odor threshold of a substance, a trained sensory panel is required. The American Society for Testing and Materials (ASTM) E679 standard provides a common methodology for this purpose.

5.2.1 Experimental Workflow for Odor Threshold Determination

5.2.2 Detailed Protocol for Odor Threshold Determination (Triangle Test Method)

-

Panelist Selection and Training: A panel of individuals is screened for their sensory acuity and trained to recognize the specific odor of this compound.

-

Sample Preparation: A stock solution of this compound is prepared in a neutral, odorless medium (e.g., mineral oil or propylene glycol). A series of dilutions, typically in half-log or full-log steps, is created, spanning a range from concentrations expected to be below the detection threshold to those that are easily detectable.

-

Test Protocol (Forced-Choice Triangle Test): Panelists are presented with three samples in a randomized order. Two of the samples are identical blanks (the neutral medium), and one contains the diluted this compound. Panelists are instructed to identify the "odd" or different sample.

-

Data Collection: The number of correct identifications is recorded for each panelist at each concentration level.

-

Statistical Analysis: The results are statistically analyzed to determine the concentration at which the substance can be reliably detected. This concentration is defined as the odor detection threshold.

Olfactory Receptor Interaction

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) in the nasal cavity. While specific research on the interaction of this compound with human ORs is not widely available, studies on its precursor, citronellol, provide some insight. Both enantiomers of citronellol have been shown to activate the human olfactory receptor OR1A1 with moderate to good activity.[8] Given the structural similarity, it is plausible that this compound also interacts with a range of ORs, contributing to its complex odor profile. Further research, such as heterologous expression assays using a library of human ORs, would be necessary to deorphanize the specific receptors that respond to this compound.

6.1 Proposed Signaling Pathway for Olfactory Perception

Conclusion

This compound is a valuable fragrance ingredient with a well-defined, yet complex, odor profile characterized by rosy, fruity, green, and citrus notes. While qualitative sensory data is readily available, quantitative data, particularly a publicly accessible odor threshold, is lacking. The experimental protocols outlined in this guide, such as Gas Chromatography-Olfactometry and sensory panel evaluations for threshold determination, provide a framework for obtaining the necessary data for a more complete quantitative understanding of this compound's sensory properties. Further research into its specific interactions with human olfactory receptors would provide deeper mechanistic insights relevant to the fields of fragrance science and drug development.

References

- 1. ScenTree - this compound (CAS N° 105-85-1) [scentree.co]

- 2. symrise.com [symrise.com]

- 3. Natural this compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. fraterworks.com [fraterworks.com]

- 5. This compound [flavscents.com]

- 6. perfumersworld.com [perfumersworld.com]

- 7. Perfumers Apprentice - this compound [shop.perfumersapprentice.com]

- 8. Selectively Fluorinated Citronellol Analogues Support a Hydrogen Bonding Donor Interaction with the Human OR1A1 Olfactory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of Citronellyl Formate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl formate, a monoterpene ester recognized for its characteristic fresh, rosy, and fruity aroma, is a naturally occurring volatile compound found in the essential oils of various aromatic plants. This technical guide provides an in-depth exploration of the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an overview of its biosynthetic pathway. The information is intended to serve as a comprehensive resource for researchers in phytochemistry, natural product chemistry, and drug development who are interested in the isolation, identification, and potential applications of this bioactive compound.

Introduction

This compound (C₁₁H₂₀O₂) is the formate ester of citronellol. It is a significant contributor to the aromatic profile of several commercially important essential oils, particularly those from the Pelargonium (geranium) and Rosa (rose) genera.[1][2][3] Its pleasant scent has led to its use in the fragrance and flavor industries.[4][5] Beyond its aromatic properties, the presence and concentration of this compound, along with other terpenoids, can be indicative of the essential oil's quality and geographical origin, making its accurate quantification a critical aspect of quality control. This guide synthesizes current scientific knowledge on the natural distribution of this compound in plants.

Quantitative Occurrence of this compound in Plants

The concentration of this compound in plant essential oils can vary significantly depending on the species, cultivar, geographical location, and extraction method. The following tables summarize the quantitative data reported in the scientific literature.

Table 1: Concentration of this compound in Pelargonium Species

| Plant Species | Plant Part | Extraction Method | Concentration (%) | Reference |

| Pelargonium graveolens | Leaves | Hydrodistillation | 9.90 | [6] |

| Pelargonium graveolens | Leaves | Hydrodistillation | 15.44 | [7] |

| Pelargonium graveolens | Leaves | Hydrodistillation | 8.28 - 15.44 | [7] |

| Pelargonium graveolens | Leaves | Hydrodistillation | 15.63 | [8] |

| Pelargonium graveolens (from Palestine) | Leaves | Not Specified | 15.63 | [8] |

| Pelargonium graveolens (from Algeria) | Leaves | Not Specified | 9.3 | [8] |

| Pelargonium graveolens (from Egypt) | Aerial Parts | Hydrodistillation | Not Specified (Major Component) | [9] |

| Chinese Geranium | Not Specified | Essential Oil | up to 12 | [1][2] |

Table 2: Concentration of this compound in Rosa Species

| Plant Species | Plant Part | Extraction Method | Concentration (%) | Reference |

| Rosa damascena | Flowers | Not Specified | 0.04 | [10] |

| Rosa damascena | Flowers | Not Specified | 0.21 | [10] |

| Rosa damascena | Flowers | Not Specified | 0.55 | [10] |

| Rosa species (Industrial Type Rose Oils from China) | Flowers | Not Specified | 0.02 - 0.55 | [10] |

Experimental Protocols

The identification and quantification of this compound in plant essential oils are predominantly achieved through gas chromatography-mass spectrometry (GC-MS).

Extraction of Essential Oils

Method: Hydrodistillation

-

Plant Material Preparation: Fresh or dried aerial parts (leaves, flowers) of the plant are collected. The material is typically chopped or ground to increase the surface area for efficient oil extraction.

-

Hydrodistillation: The plant material is placed in a Clevenger-type apparatus. Water is added to the flask, and the mixture is heated to boiling. The steam, carrying the volatile essential oils, rises and is condensed in a condenser. The collected distillate separates into an aqueous phase (hydrosol) and the essential oil phase.

-

Oil Collection and Drying: The essential oil layer is carefully separated from the hydrosol. Anhydrous sodium sulfate is added to the collected oil to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph coupled with a mass spectrometer detector is used.

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

GC Conditions (Representative):

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: The injector temperature is typically set to 250°C.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A representative program starts at a lower temperature (e.g., 60°C) and is held for a few minutes, then ramped up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

-

MS Conditions (Representative):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: The mass spectrometer scans a mass range of, for example, 40-500 amu.

-

Ion Source Temperature: Typically set to 230°C.

-

Transfer Line Temperature: Typically set to 280°C.

-

-

Component Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a pure standard analyzed under the same conditions. Additionally, the mass spectrum is compared with spectral libraries such as NIST and Wiley.

-

Quantification: The relative percentage of this compound is calculated from the GC peak areas without the use of a correction factor, by dividing the peak area of this compound by the total peak area of all identified compounds and multiplying by 100. For absolute quantification, a calibration curve is prepared using a pure standard of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the synthesis of its precursor, citronellol. The pathway for citronellol biosynthesis has been elucidated, particularly in Pelargonium. It is a multi-step process that begins with the universal monoterpene precursor, geranyl diphosphate (GPP).

The final step, the formation of this compound from citronellol, is an esterification reaction. While the specific enzyme responsible for this reaction in most plants has not been definitively identified, it is generally catalyzed by an acyltransferase, which facilitates the transfer of the formyl group from a donor molecule to citronellol. In biotechnological applications, lipases have been shown to catalyze the formation of formate esters.[3]

Diagrams

Conclusion

This compound is a naturally occurring monoterpene ester with a notable presence in the essential oils of Pelargonium and Rosa species. Its quantification is essential for the quality assessment of these commercially valuable oils. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from plant sources. Furthermore, understanding its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide serves as a foundational resource for further research into the chemistry, biology, and potential applications of this compound.

References

- 1. Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications[v2] | Preprints.org [preprints.org]

- 2. Cytosolic geraniol and citronellol biosynthesis require a Nudix hydrolase in rose-scented geranium (Pelargonium graveolens) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound MBA: Aromatic Specialty - Arogreen [arogreen.com]

- 5. This compound, 105-85-1 [thegoodscentscompany.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 9. mdpi.com [mdpi.com]

- 10. Comparative Chemical Profiling and Citronellol Enantiomers Distribution of Industrial-Type Rose Oils Produced in China - PMC [pmc.ncbi.nlm.nih.gov]

Citronellyl Formate in Geranium Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranium oil, derived from Pelargonium graveolens, is a highly valued essential oil in the fragrance, flavor, and pharmaceutical industries. Its complex chemical profile is rich in monoterpenoids, with citronellyl formate being a key contributor to its characteristic rosy-fruity aroma. This technical guide provides an in-depth analysis of this compound within the context of geranium oil, covering its chemical properties, biosynthesis, extraction methodologies, and detailed analytical protocols. Quantitative data from various studies are summarized, and experimental workflows and biosynthetic pathways are visualized to offer a comprehensive resource for researchers and professionals in the field.

Introduction

This compound (C₁₁H₂₀O₂) is an ester that plays a significant role in the aromatic profile of geranium oil. Its fresh, fruity, and rosy scent makes it a desirable component in perfumery and flavorings. The concentration of this compound in geranium oil can vary depending on the cultivar, geographical origin, and harvesting time. Understanding the factors that influence its presence and the methods for its extraction and quantification is crucial for quality control and the development of products with specific aromatic characteristics.

Chemical and Physical Properties of this compound

This compound is a colorless liquid with a distinct floral, fruity, and rose-like odor.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₀O₂ | [3][4] |

| Molecular Weight | 184.28 g/mol | [3][4] |

| CAS Number | 105-85-1 | [1][3] |

| FEMA Number | 2314 | [1][3] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 235 °C | [1][3] |

| Flash Point | 92 °C | [3] |

| Density | 0.897 g/mL at 25 °C | [2] |

| Refractive Index | 1.443 - 1.449 at 20°C | [3] |

| Vapor Pressure | 0.03 mmHg at 25°C | [1] |

| Solubility | Soluble in most oils and 80% alcohol | [2] |

Quantitative Analysis of this compound in Geranium Oil

The chemical composition of geranium oil has been extensively studied, with this compound consistently identified as a major constituent alongside citronellol and geraniol. The relative abundance of these compounds can fluctuate based on various factors. Table 2 provides a summary of this compound concentrations reported in different studies on Pelargonium graveolens essential oil.

| Cultivar/Origin | This compound (%) | Other Major Components (%) | Reference(s) |

| Bourbon | 7.34 - 8.57 | Geraniol (30.13 - 36.21), Citronellol (19.57 - 22.84) | [5] |

| Bio-G-171 | 7.12 - 7.86 | Geraniol (31.94 - 34.93), Citronellol (19.57 - 22.30) | [5] |

| CIM-Pawan | 7.39 - 7.72 | Geraniol (29.96 - 34.75), Citronellol (19.64 - 22.38) | [5] |

| Algeria | 9.3 | Citronellol (30.2), Geraniol (7.6) | [6] |

| Iranian | 11.00 | β-Citronellol (47.46), Geraniol (8.74) | [6] |

| Australian Hybrid | 12.8 | Citronellol (31.7), Geraniol (9.8) | [7] |

| General Reference | 4 - 12 | Citronellol (18 - 43), Geraniol (5 - 20) | [8] |

| Study 1 | 9.90 | Citronellol (30.68), Geraniol (9.68) | [6] |

| Study 2 | 8.78 | Citronellol (26.43), Geraniol (12.52) | [9] |

Biosynthesis of this compound

The biosynthesis of this compound in Pelargonium graveolens occurs within the glandular trichomes of the leaves. It is a multi-step process originating from the terpenoid biosynthesis pathway.

The immediate precursor to this compound is the monoterpene alcohol, citronellol . The formation of citronellol itself is a complex process that has been shown to involve a multi-step pathway from geranyl diphosphate (GDP), a key intermediate in the terpenoid pathway. This conversion involves the reduction of geraniol to citronellol.

The final step in the biosynthesis of this compound is the esterification of citronellol . This reaction is catalyzed by an alcohol acyltransferase (AAT) . While the specific AAT responsible for the formylation of citronellol in geranium has not yet been fully characterized, it is hypothesized to be a member of the BAHD superfamily of acyltransferases, which are known to be involved in the formation of a wide variety of plant esters. The formate donor for this reaction is likely formyl-CoA or another activated form of formic acid.

Experimental Protocols

Extraction of Geranium Oil

Several methods are employed for the extraction of essential oil from Pelargonium graveolens, each with its own advantages and impact on the final chemical profile of the oil.

This is the most common method for commercial production of geranium oil.

Protocol:

-

Plant Material Preparation: Freshly harvested leaves and stems of Pelargonium graveolens are chopped into smaller pieces to increase the surface area for efficient extraction.

-

Apparatus Setup: A steam distillation unit is assembled, consisting of a still for the plant material, a steam generator, a condenser, and a collection vessel (e.g., a Florentine flask).

-

Distillation: Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize.

-

Condensation: The steam and essential oil vapor mixture is cooled in the condenser, returning to a liquid state.

-

Separation: The collected condensate separates into two layers: the essential oil and the hydrosol (floral water). The less dense essential oil is decanted.

-

Drying: Anhydrous sodium sulfate is added to the collected oil to remove any residual water.

This method is used to produce absolutes and may yield different aromatic profiles compared to steam distillation.

Protocol:

-

Plant Material Preparation: Dried and ground geranium leaves are used.

-

Extraction: The plant material is washed with a non-polar solvent, such as hexane, to dissolve the aromatic compounds.

-

Filtration: The mixture is filtered to remove the plant material.

-

Solvent Removal: The solvent is removed by evaporation under reduced pressure, resulting in a waxy substance called "concrete."

-

Absolute Production: The concrete is then washed with ethanol to extract the aromatic compounds, and the ethanol is subsequently removed by evaporation to yield the absolute.

SFE with carbon dioxide is a more modern and "green" extraction method.

Protocol:

-

Plant Material Preparation: Dried and ground geranium leaves are packed into an extraction vessel.

-

Extraction: Supercritical CO₂ (typically at pressures of 100-300 bar and temperatures of 40-60 °C) is passed through the plant material, dissolving the essential oil.

-

Separation: The pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and release the extracted oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the qualitative and quantitative analysis of volatile compounds in essential oils.

Protocol:

-

Sample Preparation: A dilute solution of the geranium oil is prepared in a suitable solvent (e.g., hexane or ethanol) at a concentration of approximately 1% (v/v).

-

GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD, or a similar system, is used.

-

GC Parameters:

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in split mode (split ratio typically 50:1 or 100:1).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 180 °C at a rate of 3 °C/min.

-

Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-550.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: The relative percentage of each compound is calculated based on the peak area normalization method.

-

References

- 1. vipsen.vn [vipsen.vn]

- 2. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 3. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 4. Pelargonium graveolens: Towards In-Depth Metabolite Profiling, Antioxidant and Enzyme-Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Biosynthesis Pathway of Citronellyl Formate: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl formate is an acyclic monoterpenoid ester that contributes to the characteristic floral and fruity aroma of various plants, notably in the essential oil of geranium (Pelargonium graveolens) and rose (Rosa spp.). Its biosynthesis is a multi-step enzymatic process originating from the universal isoprenoid precursors. This technical guide provides an in-depth exploration of the core biosynthetic pathway, detailing the enzymatic steps leading to the formation of its constituent moieties—citronellol and an activated formate donor—and their subsequent esterification. The guide includes a plausible reaction sequence, quantitative data from related pathways, detailed experimental protocols for pathway elucidation, and visualizations to illustrate the metabolic logic. While the complete pathway has not been fully elucidated in a single organism, this document consolidates current knowledge to present a robust hypothetical model based on characterized enzymes from related pathways.

Introduction

Monoterpenoid esters are a significant class of plant secondary metabolites, playing crucial roles in plant defense, pollination, and as key components of flavors and fragrances. This compound (C₁₁H₂₀O₂), with its pleasant rosy, fruity aroma, is of considerable interest to the fragrance, cosmetic, and pharmaceutical industries. Understanding its natural biosynthesis is paramount for biotechnological production and metabolic engineering efforts aimed at enhancing its yield in plants or developing microbial production platforms.

The biosynthesis of this compound can be dissected into three principal stages:

-

Synthesis of the Isoprenoid Precursor: The formation of geranyl diphosphate (GPP), the universal precursor to monoterpenes.

-

Formation of the Alcohol Moiety: The multi-step enzymatic conversion of GPP to citronellol.

-

Formation of the Acyl Donor and Final Esterification: The generation of an activated formate donor and its condensation with citronellol, catalyzed by an alcohol acyltransferase (AAT).

This guide will detail the enzymes and intermediates involved in each of these stages.

The Core Biosynthetic Pathway

The formation of this compound begins in the plastids, where the methylerythritol 4-phosphate (MEP) pathway synthesizes the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Stage 1: Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate synthase (GPPS), a prenyltransferase, catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 monoterpene precursor, GPP.

-

Enzyme: Geranyl Diphosphate Synthase (GPPS)

-

Substrates: Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)

-

Product: Geranyl diphosphate (GPP)

Stage 2: Biosynthesis of Citronellol from GPP

The conversion of GPP to citronellol is a multi-enzyme process that has been particularly studied in plants like Pelargonium (geranium) and Rosa (rose). The pathway proceeds via geraniol and the corresponding aldehydes, geranial and citronellal.

-

GPP to Geraniol: A monoterpene synthase, specifically geraniol synthase (GES), hydrolyzes GPP to form the acyclic monoterpene alcohol, geraniol.[1]

-

Geraniol to Geranial: Geraniol is oxidized to its corresponding aldehyde, geranial (the E-isomer of citral), by an alcohol dehydrogenase (ADH). This reaction is reversible.[2]

-

Geranial to Citronellal: A reductase, belonging to the progesterone 5β-reductase/iridoid synthase-like (PRISE) family of enzymes, catalyzes the stereoselective reduction of the conjugated double bond of geranial to yield (S)- or (R)-citronellal.[3]

-

Citronellal to Citronellol: Finally, another alcohol dehydrogenase (or a related reductase) reduces the aldehyde group of citronellal to produce citronellol.[2]

Stage 3: Formyl-CoA Generation and Final Esterification

The final step in the biosynthesis is the esterification of citronellol with a formate donor. This reaction is catalyzed by an alcohol acyltransferase (AAT).

-

Generation of the Formyl Donor: In plants, formate is a product of various metabolic processes, including photorespiration.[4] For its use in ester synthesis, it must be activated, typically as a coenzyme A (CoA) thioester. The generation of formyl-CoA in plants can occur through the degradation of oxalate via oxalyl-CoA.[1] The enzyme formyl-CoA transferase can then transfer the CoA moiety.[5]

-

Esterification: An alcohol acyltransferase (AAT), a member of the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily, catalyzes the transfer of the formyl group from formyl-CoA to the hydroxyl group of citronellol, releasing this compound and Coenzyme A.[6] While a specific AAT for this compound has not been definitively characterized, enzymes like the Rosa hybrida AAT1 (RhAAT1) have been shown to accept citronellol as a substrate for the production of citronellyl acetate, indicating the potential for similar enzymes to utilize formyl-CoA.[4][7]

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the key stages of this compound biosynthesis.

Pathway from GPP to Citronellol

Caption: Enzymatic conversion of Geranyl Diphosphate to Citronellol.

Final Esterification Step

Caption: Final esterification of Citronellol to form this compound.

Quantitative Data

Quantitative kinetic data for a specific this compound synthase is not yet available in the literature. However, data from closely related and characterized enzymes provide valuable context for understanding substrate affinities and reaction efficiencies. The following table summarizes kinetic parameters for the Rosa hybrida alcohol acetyltransferase (RhAAT1), which utilizes citronellol as a substrate.

Table 1: Kinetic Parameters of Rosa hybrida Alcohol Acetyltransferase (RhAAT1) with Various Alcohol Substrates

| Alcohol Substrate | Acyl-CoA Donor | Apparent Km (μM) | Apparent Vmax (pkat/mg protein) |

| Geraniol | Acetyl-CoA | 70 ± 5 | 12.3 ± 0.3 |

| Citronellol | Acetyl-CoA | 180 ± 20 | 5.8 ± 0.3 |

| Nerol | Acetyl-CoA | 100 ± 10 | 11.2 ± 0.4 |

| 1-Octanol | Acetyl-CoA | 300 ± 40 | 7.8 ± 0.5 |

| 2-Phenylethanol | Acetyl-CoA | 1200 ± 150 | 0.8 ± 0.1 |

| cis-3-Hexen-1-ol | Acetyl-CoA | 1300 ± 200 | 1.1 ± 0.1 |

Data adapted from Shalit et al. (2003) and Guterman et al. (2002). Note: The data reflects activity with acetyl-CoA, not formyl-CoA.[4][7]

Experimental Protocols

Elucidating the biosynthesis of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Protocol 1: Identification and Cloning of Candidate Alcohol Acyltransferase (AAT) Genes

Objective: To identify and isolate the gene encoding the putative this compound synthase.

Workflow:

-

Transcriptome Analysis: Perform RNA-sequencing on tissues known to produce this compound (e.g., rose petals, geranium leaves) at developmental stages corresponding to peak aroma production.

-

Candidate Gene Selection: Identify transcripts annotated as "alcohol acyltransferases" or belonging to the BAHD superfamily. Prioritize candidates whose expression profiles correlate strongly with the production of this compound.

-

Gene Cloning: Design primers based on the candidate transcript sequences to amplify the full-length coding sequence (CDS) from cDNA using PCR.

-

Vector Ligation: Clone the amplified CDS into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., 6x-His tag) for purification.

Caption: Workflow for identifying and cloning a candidate AAT gene.

Protocol 2: Heterologous Expression and Purification of Recombinant AAT

Objective: To produce and purify the candidate AAT enzyme for biochemical characterization.

Methodology:

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the AAT gene.

-

Protein Expression: Grow the transformed cells in liquid culture (e.g., LB medium) to an optimal density (OD₆₀₀ ≈ 0.6-0.8). Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM and incubate for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing a lysozyme and protease inhibitors. Lyse the cells using sonication on ice.

-

Affinity Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant (soluble protein fraction) to a nickel-NTA affinity chromatography column. Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged AAT protein using an elution buffer with a high concentration of imidazole.

-

Buffer Exchange: Desalt the purified protein and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol 3: In Vitro Enzyme Activity Assay

Objective: To confirm the enzymatic activity of the purified AAT and determine its substrate specificity and kinetic parameters.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified recombinant AAT enzyme (1-5 µg)

-

Alcohol substrate (Citronellol, typically 1 mM)

-

Acyl-CoA donor (Formyl-CoA, typically 0.5 mM)

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the acyl-CoA donor. Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., saturated NaCl). Add an internal standard (e.g., tetradecane) and extract the ester product with an organic solvent (e.g., hexane or methyl tert-butyl ether).

-

Product Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS). Identify the this compound peak by comparing its retention time and mass spectrum to an authentic standard.

-

Quantification: Quantify the product based on the peak area relative to the internal standard.

-

Kinetic Analysis: To determine Km and Vmax values, perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. Plot the initial reaction velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving multiple enzymatic steps and subcellular compartments. While the pathway for its alcohol precursor, citronellol, is increasingly well understood, the specific enzymes responsible for providing the formyl donor and catalyzing the final esterification step remain to be definitively identified and characterized in planta. The broad substrate promiscuity of plant alcohol acyltransferases strongly suggests that an AAT with an affinity for citronellol is responsible for the final reaction. The RhAAT1 from rose serves as a compelling model for this activity.

Future research should focus on the targeted identification of AATs from this compound-rich plants and their biochemical characterization with formyl-CoA as a substrate. The elucidation of the complete pathway will not only deepen our understanding of plant secondary metabolism but also provide the necessary molecular tools for the high-yield, sustainable production of this valuable aroma compound through synthetic biology and metabolic engineering approaches.

References

- 1. scilit.com [scilit.com]

- 2. Characterization of a petunia acetyltransferase involved in the biosynthesis of the floral volatile isoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cuticular wax biosynthesis in petunia petals: cloning and characterization of an alcohol-acyltransferase that synthesizes wax-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetic and Biochemical Aspects of Floral Scents in Roses [mdpi.com]

- 5. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reconstitution of monoterpene indole alkaloid biosynthesis in genome engineered Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Volatile ester formation in roses. Identification of an acetyl-coenzyme A. Geraniol/Citronellol acetyltransferase in developing rose petals - PubMed [pubmed.ncbi.nlm.nih.gov]

"Citronellyl formate" physical and chemical specifications

An In-depth Review of Physical, Chemical, and Spectroscopic Specifications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citronellyl formate (C₁₁H₂₀O₂) is a monoterpenoid ester that is a significant component in the fragrance and flavor industries. It is valued for its characteristic fresh, floral, rosy, and fruity aroma.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, intended to serve as a vital resource for professionals in research and development. This document details experimental methodologies for its synthesis and analysis, complete with tabulated data and visual diagrams to facilitate understanding and application.

Chemical Identity and Physical Properties